hCAIX-IN-5

Description

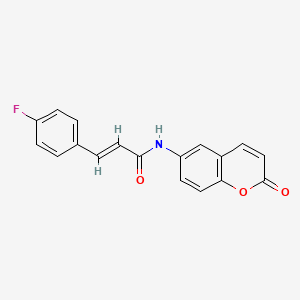

Properties

Molecular Formula |

C18H12FNO3 |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |

InChI |

InChI=1S/C18H12FNO3/c19-14-5-1-12(2-6-14)3-9-17(21)20-15-7-8-16-13(11-15)4-10-18(22)23-16/h1-11H,(H,20,21)/b9-3+ |

InChI Key |

MJJVZWVJDKKFDF-YCRREMRBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)F |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of hCAIX-IN-5: A Technical Guide

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action of hCAIX-IN-5, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This document outlines the core inhibitory functions of the compound, details the experimental methodologies for its evaluation, and visualizes the pertinent biological pathways.

Core Mechanism of Action: Selective Inhibition of a Key Tumor-Associated Enzyme

This compound, also identified as compound 6b, functions as a highly selective inhibitor of the transmembrane enzyme carbonic anhydrase IX (CAIX).[1] CAIX is a critical enzyme in tumor biology, particularly in hypoxic (low oxygen) environments characteristic of solid tumors. Its primary role is to catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). This enzymatic activity allows cancer cells to maintain a stable intracellular pH (pHi) by extruding excess acid into the extracellular space, thereby creating an acidic tumor microenvironment that promotes tumor progression, invasion, and metastasis.

This compound disrupts this crucial pH-regulating mechanism. By binding to the active site of CAIX, it prevents the hydration of CO2, leading to an accumulation of intracellular acid and a less acidic tumor microenvironment. This disruption of pH homeostasis can trigger downstream cellular stress, inhibit proliferation, and reduce the invasive capacity of cancer cells.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified against four human carbonic anhydrase isoforms. The inhibition constants (Ki) demonstrate a strong preference for the tumor-associated isoform hCAIX.

| Isoform | Inhibition Constant (Ki) in nM |

| hCAI | >10000 |

| hCAII | >10000 |

| hCAIV | 130.7 |

| hCAIX | 829.1 |

Data sourced from MedchemExpress and Immunomart, referencing the primary study by Swain B, et al.[1][2]

Signaling Pathways and Cellular Effects

The inhibition of CAIX by this compound has significant implications for cellular signaling, particularly in the context of hypoxic tumors. CAIX is a downstream target of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, a master regulator of the cellular response to low oxygen.

Caption: Signaling pathway of CAIX under hypoxia and the point of intervention for this compound.

By inhibiting CAIX, this compound can lead to:

-

Increased Intracellular Acidosis: The inability to efficiently export protons leads to a drop in intracellular pH, which can be detrimental to cancer cell survival.

-

Altered Tumor Microenvironment: A less acidic extracellular space can reduce the activity of acid-activated proteases involved in invasion and may also enhance the efficacy of certain chemotherapies.

-

Indirect Effects on HIF-1α Pathway: While not a direct inhibitor of HIF-1α, the consequences of CAIX inhibition can create a cellular environment that is less conducive to the pro-survival functions of the HIF-1α pathway.

Experimental Protocols

The following outlines the general methodologies employed in the in-vitro evaluation of this compound. For specific parameters, it is recommended to consult the primary research article by Swain B, et al.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.

Principle: The inhibition of CA-catalyzed CO2 hydration is measured by observing the rate of a pH indicator color change. In the presence of an inhibitor, the rate of pH change is reduced.

General Protocol:

-

Reagents: Purified human carbonic anhydrase isoforms (I, II, IV, IX), a pH indicator solution (e.g., phenol red), CO2-saturated water, and the inhibitor compound (this compound) at various concentrations.

-

Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the reagents and monitor the absorbance change of the pH indicator over a short time course.

-

Procedure: a. The enzyme and inhibitor are pre-incubated. b. This mixture is rapidly mixed with the CO2-saturated water containing the pH indicator in the stopped-flow instrument. c. The change in absorbance at the specific wavelength for the pH indicator is recorded over time. d. The initial rate of the reaction is calculated.

-

Data Analysis: The inhibition constants (Ki) are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Caption: Experimental workflow for the stopped-flow carbonic anhydrase inhibition assay.

Conclusion

This compound is a promising selective inhibitor of carbonic anhydrase IX. Its mechanism of action, centered on the disruption of tumor pH regulation, offers a targeted approach to cancer therapy, particularly for hypoxic solid tumors that are often resistant to conventional treatments. The data presented in this guide provide a foundational understanding for further research and development of this and similar compounds.

References

Unveiling the Path to Selective hCAIX Inhibition: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of selective inhibitors targeting human carbonic anhydrase IX (hCAIX), a key enzyme implicated in tumor progression and metastasis. While a specific compound designated "hCAIX-IN-5" is not publicly documented, this paper synthesizes the current state of the art in the field, drawing upon established methodologies and data from novel inhibitor classes. The focus is on the core principles of inhibitor design, chemical synthesis, and biological evaluation that underpin the development of potent and selective hCAIX-targeted therapeutics.

The Rationale for Targeting hCAIX in Oncology

Human carbonic anhydrase IX is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors and is a key regulator of the tumor microenvironment.[1][2] Its catalytic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the extracellular space, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[2] The restricted expression of hCAIX in normal tissues makes it an attractive and specific target for the development of anticancer drugs.[3] The primary strategy for inhibiting hCAIX involves the design of small molecules that can bind to the active site of the enzyme, blocking its catalytic function.

Discovery of Novel hCAIX Inhibitors: A Multi-pronged Approach

The discovery of novel hCAIX inhibitors is a multifaceted process that leverages computational and experimental techniques to identify and optimize lead compounds. The primary classes of small molecule hCAIX inhibitors include sulfonamides, coumarins, and their derivatives.[4][5]

2.1. Computational Drug Design

Computational methods play a crucial role in the early stages of inhibitor discovery. Techniques such as pharmacophore modeling and molecular docking are used to screen large compound libraries and identify potential inhibitor scaffolds.[1] These methods rely on the three-dimensional structure of the hCAIX active site to predict the binding affinity and selectivity of small molecules.

2.2. High-Throughput Screening

High-throughput screening (HTS) of chemical libraries is another common approach to identify novel hCAIX inhibitors. This involves testing large numbers of compounds in a biochemical assay that measures the catalytic activity of hCAIX. Hits from HTS are then subjected to further characterization and optimization.

2.3. Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, structure-activity relationship (SAR) studies are conducted to understand how the chemical structure of a compound relates to its biological activity. This involves synthesizing and testing a series of analogs of the hit compound to identify the key structural features required for potent and selective inhibition of hCAIX. For example, the addition of a sulfonamide group is a common strategy to target the zinc ion in the active site of carbonic anhydrases.[4]

Synthesis of hCAIX Inhibitors: A Focus on Sulfonamide Derivatives

The synthesis of hCAIX inhibitors is a critical step in their development. The following provides a generalized synthetic scheme for a common class of sulfonamide-based inhibitors, which are among the most potent and well-studied hCAIX inhibitors.[6][7]

3.1. General Synthetic Protocol for Benzenesulfonamide Inhibitors

A common route for the synthesis of benzenesulfonamide inhibitors involves the reaction of an amino-containing aromatic sulfonamide with an anhydride.[6][7]

-

Step 1: Starting Materials: The synthesis typically begins with a commercially available aminobenzenesulfonamide and a cyclic anhydride.

-

Step 2: Imide Formation: The aminobenzenesulfonamide is reacted with the anhydride in a suitable solvent, such as acetic acid, at elevated temperatures to form the corresponding imide.

-

Step 3: Purification: The resulting product is then purified by recrystallization or column chromatography to yield the final sulfonamide inhibitor.

The specific reaction conditions and purification methods will vary depending on the specific starting materials and the desired final product.

Quantitative Analysis of Inhibitor Potency and Selectivity

The biological activity of hCAIX inhibitors is quantified by measuring their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's potency. It is also crucial to assess the inhibitor's selectivity for hCAIX over other carbonic anhydrase isoforms, such as hCA I and hCA II, which are ubiquitously expressed in normal tissues.[6] High selectivity is essential to minimize off-target effects and potential toxicity.

| Inhibitor Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (IX vs I) | Selectivity (IX vs II) | Reference |

| Sulfonamides | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 | Variable | Variable | [6] |

| Coumarins | 955 | 515 | 21 | 5 | ~45x | ~25x | [5] |

| Triazolopyrimidines | >10,000 | 25.4 - >10,000 | 4.7 - 96 | 4.3 - 72 | >212x | >2.6x | [8] |

| Sulfonyl Semicarbazides | 40.2 - 82.3 | 0.59 - 0.79 | 20.5 - 81.3 | Subnanomolar | ~0.5-4x | ~0.007-0.04x | [9] |

Table 1: Comparative Inhibitory Activity of Different Classes of hCAIX Inhibitors. This table summarizes the range of inhibitory constants (Ki) for various classes of hCAIX inhibitors against different carbonic anhydrase isoforms. The selectivity is expressed as a ratio of the Ki values.

Experimental Protocols

5.1. Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO2 hydration assay.

-

Principle: This method measures the enzyme-catalyzed hydration of CO2. The inhibition is determined by measuring the decrease in the rate of this reaction in the presence of the inhibitor.

-

Procedure:

-

A solution of the purified carbonic anhydrase enzyme is prepared in a suitable buffer.

-

The inhibitor, dissolved in a suitable solvent, is added to the enzyme solution and incubated for a specific period.

-

A CO2-saturated solution is rapidly mixed with the enzyme-inhibitor solution.

-

The change in pH due to the formation of bicarbonate and protons is monitored over time using a pH indicator.

-

The initial rate of the reaction is calculated, and the IC50 or Ki value is determined by fitting the data to the appropriate equation.

-

Visualizing the Path to Inhibition

6.1. Signaling Pathway of hCAIX in the Tumor Microenvironment

Caption: Role of hCAIX in tumor acidosis.

6.2. Experimental Workflow for hCAIX Inhibitor Discovery

Caption: Workflow for hCAIX inhibitor development.

Conclusion

The development of selective hCAIX inhibitors represents a promising therapeutic strategy for the treatment of a wide range of cancers. While the specific compound "this compound" is not described in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for the discovery and synthesis of novel and effective hCAIX-targeted drugs. The continued exploration of new chemical scaffolds and the application of advanced drug design techniques will undoubtedly lead to the development of next-generation hCAIX inhibitors with improved potency, selectivity, and clinical efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of novel selective inhibitors of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Carbonic Anhydrase IX (CAIX) and its Inhibitors in Cancer Research

Disclaimer: As of late 2025, a thorough review of publicly available scientific literature and databases reveals no specific molecule designated as "hCAIX-IN-5." Therefore, this guide will focus on the broader, highly relevant topic of human Carbonic Anhydrase IX (hCAIX or CAIX) as a pivotal target in oncology and the landscape of its inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the role of CAIX in cancer and the methodologies used to study its inhibitors.

The Role of Carbonic Anhydrase IX in the Tumor Microenvironment

Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme that is a critical player in the adaptation of tumor cells to hypoxic and acidic conditions.[1][2][3] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor activated under low oxygen conditions, a common feature of solid tumors.[4] In normal tissues, CAIX expression is highly restricted, predominantly found in the gastrointestinal tract, making it an attractive and tumor-specific therapeutic target.[4][5]

The primary enzymatic function of CAIX is the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[3][6] By positioning its catalytic domain on the extracellular surface, CAIX contributes significantly to the acidification of the tumor microenvironment while helping to maintain a more alkaline intracellular pH (pHi) that is favorable for cancer cell survival and proliferation.[2][4][7][8] This pH-regulating activity is implicated in several key aspects of cancer progression:

-

Tumor Growth and Survival: By preventing intracellular acidosis, CAIX allows cancer cells to thrive in harsh microenvironments.[6][7]

-

Invasion and Metastasis: The acidic extracellular milieu created by CAIX activity promotes the degradation of the extracellular matrix and enhances cancer cell motility and invasion.[2][7]

-

Therapeutic Resistance: Extracellular acidosis can limit the efficacy of certain chemotherapeutic agents and radiation therapy.[7] Inhibition of CAIX has been shown to sensitize tumor cells to conventional treatments.[9][10]

-

Cancer Stem Cell (CSC) Maintenance: CAIX activity has been linked to the maintenance of cancer stem cell populations, which are critical for tumor initiation and recurrence.[9][11]

Below is a diagram illustrating the central role of CAIX in the hypoxic tumor microenvironment.

Quantitative Data on Representative CAIX Inhibitors

A variety of small molecule inhibitors targeting CAIX have been developed, with sulfonamides and their derivatives being the most extensively studied class. Below are tables summarizing key quantitative data for prominent CAIX inhibitors.

Table 1: In Vitro Inhibition Constants (Kᵢ) and IC₅₀ Values

| Compound | Class | hCAIX Kᵢ (nM) | hCAII Kᵢ (nM) | hCAXII Kᵢ (nM) | Selectivity (CAII/CAIX) | Reference |

| Acetazolamide (AAZ) | Sulfonamide | 25 | 12 | 5.7 | 0.48 | [12] |

| SLC-0111 (U-104) | Ureido-sulfonamide | 45 | 13,000 | 4.5 | ~289 | [9][12] |

| S4 | Ureido-sulfamate | 7 | >10,000 | 2 | >1400 | [11] |

| Compound E | Sulfonamide | IC₅₀: 20.4 µM | - | - | - | [13] |

| Pyr (SLC-0111 analog) | Ureido-sulfonamide | IC₅₀: 399 ng/mL | IC₅₀: 569 ng/mL | IC₅₀: 2970 ng/mL | ~1.4 | [12][14] |

Note: Kᵢ (Inhibition constant) is a measure of inhibitor potency. A lower Kᵢ indicates higher potency. IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Selectivity is crucial to avoid off-target effects, as the ubiquitous CAII isoform is involved in normal physiological processes.

Table 2: Preclinical In Vivo Efficacy of CAIX Inhibitors

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| SLC-0111 (U-104) | MDA-MB-231 Breast Cancer Xenograft | 25-100 mg/kg | Significant inhibition of primary tumor growth. | [9][15] |

| SLC-0111 (U-104) | 4T1 Breast Cancer (Metastasis Model) | Not specified | Inhibition of metastases formation. | [9] |

| SLC-0111 + Gemcitabine | Pancreatic Cancer Model | Not specified | Enhanced anti-tumor efficacy. | [5] |

| S4 | MDA-MB-231 Breast Cancer Xenograft | 10 mg/kg | Reduction of spontaneous lung metastases. | [11][16] |

| FC9398A | MDA-MB-231 Breast Cancer Xenograft | Not specified | Reduction in xenograft growth. | [17] |

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of novel CAIX inhibitors requires specific biochemical and cell-based assays.

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and determining the kinetic parameters of their inhibitors. The assay measures the change in pH resulting from the CA-catalyzed hydration of CO₂.

Principle: The reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ is monitored by a pH indicator. A buffered solution of the enzyme (and inhibitor) is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument. The resulting drop in pH is monitored spectrophotometrically as a change in the absorbance of a pH indicator over a short time frame (milliseconds to seconds).

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer with low buffering capacity at the desired pH, for example, 20 mM HEPES or Tris, containing a pH indicator (e.g., 0.2 mM Phenol Red for pH range 6.8-8.2). The buffer should also contain an inert salt to maintain ionic strength (e.g., 100 mM Na₂SO₄).[18]

-

Enzyme Solution: Prepare a stock solution of recombinant human CAIX in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

-

Inhibitor Stock: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Prepare serial dilutions as needed.

-

Substrate Solution: Prepare a CO₂-saturated solution by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes prior to and during the experiment.[19]

-

-

Instrumentation:

-

Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder (e.g., maintained at 25°C). The instrument should be capable of rapid mixing and data acquisition in the millisecond range.

-

-

Procedure:

-

Uncatalyzed Rate: First, determine the rate of the uncatalyzed reaction by mixing the assay buffer with the CO₂-saturated solution. This serves as the baseline.

-

Catalyzed Rate: Mix the enzyme solution (in assay buffer) with the CO₂-saturated solution. The initial rate of the reaction is determined from the linear portion of the absorbance change versus time plot.

-

Inhibited Rate: Pre-incubate the enzyme solution with the desired concentration of the inhibitor for a set period (e.g., 15 minutes) at room temperature.[20] Then, mix this solution with the CO₂-saturated solution and record the inhibited reaction rate. Repeat for a range of inhibitor concentrations.

-

-

Data Analysis:

-

The initial reaction rates (V) are calculated from the slope of the absorbance trace.

-

The percentage of inhibition is calculated as: [1 - (V_inhibited / V_catalyzed)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Kᵢ values can be determined using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known, or by using Michaelis-Menten and Lineweaver-Burk plots.

-

This cell-based assay is crucial to confirm that a CAIX inhibitor functions by disrupting pH homeostasis in cancer cells.

Principle: Cancer cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM). The fluorescence intensity of the dye changes with the intracellular pH. By measuring this fluorescence, the effect of a CAIX inhibitor on the cell's ability to regulate its internal pH can be quantified, especially under an acid load or hypoxic conditions.

Detailed Methodology:

-

Cell Culture: Culture cancer cells known to express CAIX (e.g., HeLa, MDA-MB-231) under both normoxic (21% O₂) and hypoxic (1% O₂) conditions to induce CAIX expression.

-

Dye Loading:

-

Wash the cells with a saline solution (e.g., HEPES-buffered salt solution).

-

Incubate the cells with the membrane-permeant form of the dye, BCECF-AM (e.g., 2-5 µM), for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent dye inside.

-

-

Inhibitor Treatment: After dye loading, wash the cells and incubate them with the CAIX inhibitor at various concentrations for a defined period (e.g., 1-3 hours).

-

Fluorescence Measurement:

-

Use a fluorescence plate reader or a fluorescence microscope.

-

Excite the BCECF dye at two wavelengths: an isosbestic point (~440 nm) and a pH-sensitive wavelength (~490 nm). Emission is typically collected at ~535 nm.

-

The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is calculated. This ratiometric measurement corrects for variations in dye loading, cell number, and photobleaching.

-

-

Calibration:

-

To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated.

-

Treat cells with a series of calibration buffers of known pH containing a protonophore (e.g., nigericin), which equilibrates the intracellular and extracellular pH.

-

Measure the fluorescence ratio at each known pH and plot the ratio against the pH value to create the calibration curve.

-

-

Data Analysis:

The following diagram outlines a typical preclinical workflow for the evaluation of a novel CAIX inhibitor.

Conclusion

Carbonic Anhydrase IX stands out as a highly validated and promising target in cancer therapy due to its tumor-specific, hypoxia-driven expression and its fundamental role in promoting cancer cell survival and aggression. The development of selective small molecule inhibitors against CAIX, such as SLC-0111, has demonstrated significant preclinical efficacy and has advanced into clinical trials, underscoring the therapeutic potential of this strategy.[1][5][11] This guide provides a foundational framework for understanding the biological significance of CAIX and the technical approaches required to discover and characterize novel inhibitors, paving the way for new therapeutic interventions against aggressive and treatment-resistant cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signalchem LifeScience [signalchemlifesciences.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 8. Carbonic anhydrase IX and acid transport in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 15. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncotarget.com [oncotarget.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. mdpi.com [mdpi.com]

- 20. Assay: Inhibition of recombinant human carbonic anhydrase 9 incubated for 15 mins prior to testing by stopped flow CO2 hydration assay (CHEMBL4275753... - ChEMBL [ebi.ac.uk]

- 21. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on hCAIX-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on hCAIX-IN-5, a selective inhibitor of human carbonic anhydrase IX (hCA IX). The information is compiled from the primary literature and available technical data sheets. This document details the quantitative inhibitory data, likely experimental protocols, and the relevant signaling pathway associated with the target.

Core Concepts

This compound is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme that is highly expressed in various solid tumors and is associated with tumor progression and metastasis.[1][2] CAIX is induced by hypoxia and plays a crucial role in pH regulation within the tumor microenvironment, contributing to an acidic extracellular space and an alkaline intracellular environment, which favors tumor cell survival and proliferation.[1][2] The selective inhibition of CAIX is a promising strategy in cancer therapy. This compound belongs to a class of coumarin/sulfocoumarin-linked phenylacrylamides, which have been designed to selectively target transmembrane CA isoforms like CAIX and CAXII over the cytosolic isoforms CAI and CAII.

Quantitative Data

The inhibitory activity of this compound against various human carbonic anhydrase isoforms has been characterized by determining the inhibition constant (Ki). The available data demonstrates its high selectivity for hCAIX.

| Isoform | Ki (nM) | Selectivity over hCAIX |

| hCAI | >10000 | >12.06 |

| hCAII | >10000 | >12.06 |

| hCAIV | 130.7 | 0.63 |

| hCAIX | 829.1 | 1 |

Data sourced from publicly available vendor information, referencing Swain B, et al. Bioorg Med Chem. 2020.

Experimental Protocols

While the full text of the foundational research paper by Swain B, et al. (2020) is not publicly accessible, this section outlines generalized, representative protocols for the synthesis of similar compounds and the enzymatic assays used to evaluate them. Note: These are illustrative protocols and may not represent the exact methodology used for this compound.

Synthesis of Coumarin-Linked Phenylacrylamides (General Procedure)

The synthesis of coumarin-linked phenylacrylamides typically involves a multi-step process:

-

Synthesis of the Coumarin Scaffold: This is often achieved through a Pechmann condensation or a similar reaction, where a phenol is reacted with a β-ketoester in the presence of an acid catalyst to form the coumarin ring.

-

Functionalization of the Coumarin: The coumarin core is then functionalized, for example, by introducing an amino or hydroxyl group at a specific position.

-

Synthesis of the Phenylacrylamide Moiety: Cinnamic acid or its derivatives are activated, often by converting them to an acid chloride or using a coupling agent.

-

Coupling Reaction: The functionalized coumarin is then reacted with the activated phenylacrylamide moiety to form the final amide linkage, yielding the coumarin-linked phenylacrylamide inhibitor. Purification is typically performed using column chromatography.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

The inhibitory potency of compounds against different CA isoforms is commonly determined by measuring their effect on the CO₂ hydration activity of the enzyme.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the inhibitors are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) is used as the assay buffer.

-

CO₂ Hydration Measurement: The assay is performed using a stopped-flow instrument. The enzyme is pre-incubated with the inhibitor at 25°C. A CO₂-saturated solution is then rapidly mixed with the enzyme/inhibitor solution.

-

Data Analysis: The catalytic reaction causes a pH change, which is monitored using a pH indicator. The rate of the uncatalyzed reaction is subtracted from the rates of the catalyzed reactions. Inhibition constants (Ki) are determined by fitting the concentration-dependent inhibition data to the appropriate equation.

Signaling Pathway and Experimental Workflow

Carbonic Anhydrase IX in the Tumor Microenvironment

The diagram below illustrates the role of CAIX in regulating pH in the hypoxic tumor microenvironment, a key pathway targeted by this compound. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CAIX. CAIX, located on the cell surface, catalyzes the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). The protons contribute to the acidification of the extracellular space, which promotes tumor invasion and metastasis. The bicarbonate is transported into the tumor cell, where it helps to maintain a more alkaline intracellular pH, favoring cell survival and proliferation.

Caption: Role of CAIX in the tumor microenvironment and inhibition by this compound.

General Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of novel enzyme inhibitors like this compound.

Caption: General workflow for the development of hCAIX inhibitors.

References

The Selectivity Profile of U-104 (SLC-0111): A Technical Guide to a Potent Carbonic Anhydrase IX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of U-104, also known as SLC-0111, a potent and selective inhibitor of carbonic anhydrase (CA) IX. U-104 is a ureido-substituted benzenesulfonamide that has demonstrated significant anti-tumor and anti-metastatic effects in preclinical studies and is currently under clinical investigation.[1][2] Its efficacy is rooted in its selective inhibition of tumor-associated CA isoforms, particularly CA IX and CA XII, over the ubiquitous cytosolic isoforms CA I and CA II.[3][4]

Core Selectivity Profile: Quantitative Inhibition Data

The inhibitory activity of U-104 against key human carbonic anhydrase isoforms is summarized in the table below. The data are presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of enzyme activity. A lower Ki value indicates a more potent inhibitor.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM | Isoform Function & Relevance |

| hCA I | 5080 | Cytosolic, off-target |

| hCA II | 9640 | Cytosolic, off-target |

| hCA IX | 45.1 | Tumor-associated, therapeutic target |

| hCA XII | 4.5 | Tumor-associated, therapeutic target |

Data sourced from MedChemExpress and Selleck Chemicals.[4][5]

The data clearly illustrates the remarkable selectivity of U-104 for the tumor-associated isoforms CA IX and CA XII, with Ki values in the low nanomolar range. In contrast, its inhibitory activity against the off-target cytosolic isoforms CA I and CA II is significantly weaker, with Ki values in the micromolar range. This selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for side effects associated with the inhibition of ubiquitously expressed CAs.[3]

Experimental Protocols: Determining Inhibition Constants

The inhibition constants for U-104 and other carbonic anhydrase inhibitors are typically determined using a stopped-flow CO2 hydration assay . This method measures the enzyme's catalytic activity by monitoring the pH change that occurs during the hydration of carbon dioxide to bicarbonate and a proton.

Principle of the Stopped-Flow CO2 Hydration Assay

The assay is based on the principle that the CA-catalyzed hydration of CO2 results in a rapid decrease in pH. The rate of this pH change is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of the reaction is reduced. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Ki) can be determined.

Materials and Reagents

-

Purified human carbonic anhydrase isoforms (e.g., recombinant hCA I, hCA II, hCA IX, and hCA XII)

-

Inhibitor stock solution (e.g., U-104 dissolved in a suitable solvent like DMSO)

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Assay Procedure

-

Preparation of Solutions:

-

Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

-

Prepare a solution of the CA enzyme in the assay buffer containing the pH indicator.

-

Prepare fresh CO2-saturated water by bubbling CO2 gas through deionized water.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Mix the enzyme solution with each dilution of the inhibitor and incubate for a defined period to allow for the binding of the inhibitor to the enzyme.

-

-

Stopped-Flow Measurement:

-

Load the enzyme-inhibitor mixture into one syringe of the stopped-flow apparatus.

-

Load the CO2-saturated water into the second syringe.

-

Rapidly mix the contents of the two syringes in the observation cell of the spectrophotometer.

-

Monitor the change in absorbance of the pH indicator over time (typically in milliseconds) as the pH of the solution decreases due to the hydration of CO2.

-

-

Data Analysis:

-

Determine the initial rate of the reaction for each inhibitor concentration from the slope of the absorbance versus time curve.

-

Plot the reaction rates against the inhibitor concentrations.

-

Fit the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition) to calculate the inhibition constant (Ki).

-

Visualizations: Workflows and Pathways

Experimental Workflow for CA Inhibition Assay

Caption: Workflow for determining CA inhibition constants.

Signaling Pathway Modulated by U-104

Caption: Impact of U-104 on CA IX-mediated pathways.

Inhibition of CA IX by U-104 disrupts the pH regulation in cancer cells, leading to intracellular acidification.[1] This disruption of pH homeostasis can, in turn, reduce cell growth, induce apoptosis, and decrease the metastatic potential of cancer cells.[1][6] The expression of CA IX is often upregulated by hypoxia-inducible factor-1 alpha (HIF-1α) in the hypoxic tumor microenvironment, making it a highly relevant target for cancer therapy.[2]

References

- 1. agilent.com [agilent.com]

- 2. biologic.net [biologic.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

Understanding the Binding Site of a Novel Inhibitor on Carbonic Anhydrase IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of the novel inhibitor, hCAIX-IN-5, with its target, human Carbonic Anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression and metastasis by regulating pH in the tumor microenvironment. As such, it is a promising target for cancer therapy. This document outlines the quantitative binding data for this compound, detailed experimental protocols for characterizing such inhibitors, and a visualization of the inhibitor binding site and relevant signaling pathways.

Quantitative Binding Data of this compound

The inhibitory activity of this compound against CAIX and other human carbonic anhydrase isoforms has been quantified, demonstrating its potency and selectivity. The inhibition constants (Ki) are summarized in the table below.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM |

| hCAIX | 829.1 |

| hCAI | >10000 |

| hCAII | >10000 |

| hCAIV | 130.7 |

Data sourced from Swain B, et al. Bioorg Med Chem. 2020 Aug 1;28(15):115586.

Visualizing the Inhibitor Binding Site

Due to the absence of a publicly available co-crystal structure of this compound with CAIX, the binding site is illustrated using the crystal structure of CAIX in complex with the well-characterized inhibitor, acetazolamide (PDB ID: 3IAI). This provides a representative model of how sulfonamide-based inhibitors interact with the active site of CAIX.[1] The key interacting residues are highlighted.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on established methodologies for characterizing carbonic anhydrase inhibitors. Specific protocols for this compound were not publicly available.

Expression and Purification of the CAIX Catalytic Domain

Objective: To produce a soluble, active form of the CAIX catalytic domain for in vitro assays and structural studies.

Methodology:

-

Gene Synthesis and Cloning: The cDNA sequence encoding the catalytic domain of human CAIX (amino acids 135-391) is synthesized and cloned into a suitable expression vector (e.g., pET vector for bacterial expression or a baculovirus transfer vector for insect cell expression). The construct may include an N- or C-terminal purification tag, such as a hexahistidine (His6) tag.

-

Protein Expression:

-

Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

-

Insect Cell Expression: Recombinant baculovirus is generated and used to infect insect cells (e.g., Sf9 or Hi5 cells). The protein is expressed and secreted into the culture medium.

-

-

Protein Purification:

-

Cells are harvested and lysed (for bacterial expression), or the culture medium is collected (for insect cell expression).

-

The protein is purified using a series of chromatography steps. A common strategy involves:

-

Affinity Chromatography: The lysate or medium is passed over a resin with high affinity for the purification tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Ion-Exchange Chromatography: Further purification is achieved based on the protein's net charge at a specific pH.

-

Size-Exclusion Chromatography: The final purification step separates the protein based on its size, also serving as a buffer exchange step into the final storage buffer.

-

-

-

Protein Characterization: The purity and identity of the protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry. The concentration is determined using a spectrophotometer or a protein assay (e.g., Bradford or BCA assay).

Stopped-Flow CO2 Hydration Assay for Inhibition Analysis

Objective: To determine the inhibitory potency (Ki) of a compound against CAIX by measuring its effect on the enzyme-catalyzed hydration of CO2.

Methodology:

-

Reagent Preparation:

-

Buffer: A suitable buffer (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol) is prepared.

-

Enzyme Solution: Purified CAIX is diluted to a known concentration in the assay buffer.

-

Inhibitor Solutions: A series of dilutions of the test inhibitor (e.g., this compound) are prepared in the assay buffer containing a small percentage of DMSO to ensure solubility.

-

Substrate Solution: A CO2-saturated solution is prepared by bubbling CO2 gas through the assay buffer.

-

-

Stopped-Flow Measurement:

-

The assay is performed using a stopped-flow instrument.

-

One syringe is filled with the enzyme solution (with or without the inhibitor), and the other syringe is filled with the CO2-saturated buffer.

-

The two solutions are rapidly mixed in the observation cell, initiating the hydration reaction. The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to proton production.

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the slope of the absorbance change versus time.

-

The inhibition constant (Ki) is determined by fitting the data (reaction rates at different inhibitor concentrations) to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To directly measure the thermodynamic parameters of the binding interaction between an inhibitor and CAIX, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Purified CAIX and the inhibitor are dialyzed or diluted into the same buffer to minimize heats of dilution.

-

The concentrations of the protein and inhibitor are accurately determined.

-

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with the CAIX solution.

-

The injection syringe is filled with the inhibitor solution at a concentration typically 10-20 times that of the protein.

-

A series of small injections of the inhibitor solution into the protein solution are performed at a constant temperature.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to obtain the heat of binding for each injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, ΔH, and n.

-

X-ray Crystallography for Structural Determination

Objective: To determine the three-dimensional structure of the CAIX-inhibitor complex at atomic resolution.

Methodology:

-

Co-crystallization:

-

The purified CAIX catalytic domain is mixed with a molar excess of the inhibitor.

-

The complex is subjected to crystallization screening using various commercially available or custom-made crystallization screens. This involves mixing the protein-inhibitor complex with a precipitant solution and allowing vapor diffusion to occur.

-

-

Crystal Optimization and Harvesting:

-

Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.

-

Crystals are harvested and cryo-protected before being flash-cooled in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

The diffraction pattern is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction data is processed to obtain the electron density map.

-

The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

-

The atomic model of the CAIX-inhibitor complex is built into the electron density map and refined to obtain the final, high-resolution structure.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and characterization of a novel CAIX inhibitor.

CAIX Signaling Pathways in Cancer

CAIX expression is primarily regulated by hypoxia through the Hypoxia-Inducible Factor 1α (HIF-1α). Once expressed on the cell surface, CAIX contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression through various signaling pathways.

References

In-Depth Technical Guide: Pharmacology and Toxicology of hCAIX-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

hCAIX-IN-5, also identified as compound 6b, is a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX), a transmembrane enzyme overexpressed in a variety of solid tumors and linked to tumor progression and metastasis.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacology and toxicology of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this molecule. While in-vitro efficacy and selectivity have been established, this document also highlights the current gaps in the understanding of its pharmacokinetic profile and in-vivo toxicology.

Introduction

Human carbonic anhydrase IX (hCA IX) is a key enzyme involved in maintaining pH homeostasis in the tumor microenvironment.[1] Its expression is predominantly induced by hypoxia, a common feature of solid tumors, and is associated with poor prognosis and resistance to conventional cancer therapies. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCA IX contributes to the acidification of the extracellular space, which in turn promotes tumor cell invasion, metastasis, and survival. Consequently, hCA IX has emerged as a promising target for the development of novel anticancer agents.

This compound is a small molecule inhibitor belonging to the coumarin-linked phenylacrylamide class.[1] It has demonstrated high selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II, suggesting a potentially favorable therapeutic window.[1][2] This guide will detail its known pharmacological properties and provide available information on its toxicological profile, alongside relevant experimental methodologies.

Pharmacology

Mechanism of Action

This compound is a non-classical carbonic anhydrase inhibitor. Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion in the enzyme's active site, coumarin-based inhibitors are believed to act as prodrugs.[1] The proposed mechanism involves the hydrolysis of the coumarin lactone ring by the esterase activity of the carbonic anhydrase enzyme. The resulting open-ring carboxylate metabolite then binds to the active site, effectively blocking substrate access and inhibiting the enzyme's catalytic activity. This unique mechanism of action may contribute to the observed selectivity for different CA isoforms.

Caption: Proposed mechanism of action for coumarin-based CAIX inhibitors.

In-Vitro Inhibitory Activity

This compound has been evaluated for its inhibitory activity against four key human carbonic anhydrase isoforms. The inhibition constants (Ki) demonstrate a high degree of selectivity for the tumor-associated isoforms hCA IX and hCA XII over the off-target cytosolic isoforms hCA I and hCA II.[1][2]

| Isoform | Ki (nM) | Selectivity Ratio (Ki hCA I / Ki hCA IX) | Selectivity Ratio (Ki hCA II / Ki hCA IX) |

| hCA I | >10000[2] | >12.06 | >12.06 |

| hCA II | >10000[2] | ||

| hCA IV | 130.7[2] | ||

| hCA IX | 829.1[2] | ||

| hCA XII | 85.7[1] |

Data sourced from Swain B, et al. (2020) and commercial suppliers.[1][2]

Toxicology

As of the latest available information, there are no dedicated public studies on the toxicology of this compound. General toxicological data for the coumarin-phenylacrylamide class of compounds is also limited. However, it is important to consider the potential toxicities associated with the coumarin scaffold. Coumarin itself has been shown to cause hepatotoxicity in animal models, although the relevance to humans is debated due to differences in metabolic pathways. Therefore, any future preclinical and clinical development of this compound should include a thorough evaluation of its potential for liver toxicity.

Pharmacokinetics (ADME)

There is currently no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The pharmacokinetic properties of coumarin-based carbonic anhydrase inhibitors are an active area of research. Key considerations for future studies will include oral bioavailability, plasma protein binding, metabolic stability, and routes of elimination.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the evaluation of this compound, based on standard methodologies in the field. The specific protocols for this compound are detailed in the primary literature by Swain et al. (2020), which should be consulted for precise experimental parameters.[1]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Caption: Generalized workflow for determining CA inhibitory activity.

Methodology:

-

Reagents: Purified human carbonic anhydrase isoforms, this compound, CO₂-saturated water, buffer solution (e.g., Tris-HCl), pH indicator.

-

Instrumentation: Stopped-flow spectrophotometer.

-

Procedure: a. A solution of the hCA isoform is pre-incubated with varying concentrations of this compound. b. This enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution in the stopped-flow instrument. c. The hydration of CO₂ to bicarbonate and a proton causes a change in pH, which is monitored by a pH indicator. d. The initial rate of the reaction is determined by measuring the change in absorbance of the pH indicator over time. e. Inhibition constants (Ki) are calculated by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models.

In-Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of cancer cell lines.

Methodology:

-

Cell Lines: Human cancer cell lines with and without endogenous hCAIX expression.

-

Reagents: this compound, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

-

Procedure: a. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of this compound for a specified period (e.g., 48-72 hours). c. After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. d. A solubilization solution is added to dissolve the formazan crystals. e. The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). f. Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

This compound is a promising selective inhibitor of the tumor-associated carbonic anhydrase IX. Its high potency and selectivity in in-vitro assays warrant further investigation into its therapeutic potential as an anticancer agent. However, a significant knowledge gap exists regarding its in-vivo pharmacology, pharmacokinetics, and toxicology. Future research should prioritize comprehensive preclinical studies to evaluate its ADME properties, in-vivo efficacy in relevant animal tumor models, and a thorough toxicological assessment, with a particular focus on potential hepatotoxicity. These studies will be crucial in determining the clinical translatability of this potent and selective hCAIX inhibitor.

References

A Technical Guide to the Preclinical Evaluation of Novel Carbonic Anhydrase IX Inhibitors for Basic Research in Tumor Hypoxia

Introduction: Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and is associated with aggressive phenotypes, metastasis, and resistance to therapy.[1] A key mediator of the cellular response to hypoxia is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is highly expressed in many cancer types with very restricted expression in normal tissues.[2] CAIX is a downstream target of the hypoxia-inducible factor 1α (HIF-1α) and plays a crucial role in pH regulation, allowing cancer cells to thrive in the acidic microenvironment they create through glycolytic metabolism.[2][3] These characteristics make CAIX a compelling target for anticancer therapies.[2]

This guide provides a comprehensive overview of the core methodologies and data required for the preclinical evaluation of novel CAIX inhibitors, using a representative molecule, herein referred to as CX-5, as a model. The principles and protocols outlined are based on established research with well-characterized CAIX inhibitors and are intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action of CAIX Inhibitors in Tumor Hypoxia

Under hypoxic conditions, cancer cells upregulate HIF-1α, which in turn transcriptionally activates the expression of CAIX.[2] At the cell surface, CAIX catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺).[2] The bicarbonate is transported into the cell to buffer the intracellular pH (pHi), maintaining an environment favorable for cell survival and proliferation.[2] Concurrently, the protons are extruded into the extracellular space, contributing to the acidification of the tumor microenvironment (TME).[2] This acidic TME facilitates tumor invasion, metastasis, and chemoresistance.[2]

CAIX inhibitors, such as the hypothetical CX-5, are typically small molecules that bind to the active site of the CAIX enzyme, often coordinating with the essential zinc ion. This inhibition blocks the catalytic activity of CAIX, leading to two primary consequences: a decrease in intracellular pH, which can induce cellular stress and apoptosis, and a reversal of extracellular acidosis, which can impair the invasive and metastatic potential of cancer cells.[4] By disrupting this critical pH-regulating mechanism, CAIX inhibitors can suppress tumor growth and potentially sensitize cancer cells to other therapies like chemotherapy and immunotherapy.[1][5]

References

- 1. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAIX-targeted PET imaging agents based on acetazolamide small molecule for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Initial Experimental Findings with hCAIX-IN-5: A Technical Guide

Disclaimer: No specific experimental data for a compound designated "hCAIX-IN-5" is publicly available. This document provides a representative technical guide based on the established characteristics and experimental evaluation of known human carbonic anhydrase IX (hCAIX) inhibitors. The data and protocols presented herein are illustrative and intended to serve as a comprehensive example for researchers, scientists, and drug development professionals in the field of CAIX inhibition.

Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[2] CAIX plays a crucial role in pH regulation, promoting cancer cell survival, proliferation, and metastasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This activity helps maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which favors tumor invasion and immune evasion.[2] Consequently, CAIX has emerged as a promising therapeutic target for the development of novel anticancer agents.[4]

This guide outlines the initial experimental findings and methodologies for a representative CAIX inhibitor, herein referred to as this compound, to illustrate the typical preclinical evaluation of such a compound.

Data Presentation: In Vitro Efficacy and Selectivity

The following tables summarize the quantitative data for representative CAIX inhibitors, providing a framework for the expected in vitro profile of a compound like this compound.

Table 1: Enzymatic Inhibition of Carbonic Anhydrase Isoforms

This table presents the inhibitory activity (Ki) and half-maximal inhibitory concentration (IC50) of reference CAIX inhibitors against CAIX and other CA isoforms to assess selectivity.

| Compound | CAIX Ki (nM) | CAIX IC50 (µM) | CAII Ki (nM) | CAXII Ki (nM) | Selectivity (CAII/CAIX) |

| SLC-0111 | 45 | 0.048 | 960 | 0.096 | 21.3 |

| Acetazolamide | - | 0.105 | - | 0.029 | - |

| VD11-4-2 | 0.03 | - | - | - | >1000 |

| CAI3 | 1.25 | - | - | - | - |

Data compiled from multiple sources.[1][5][6][7]

Table 2: Cellular Activity in Cancer Cell Lines

This table shows the anti-proliferative and cytotoxic effects of representative CAIX inhibitors on various cancer cell lines under normoxic and hypoxic conditions.

| Compound | Cell Line | Condition | IC50 (µM) | Assay Type |

| SLC-0111 | MCF7 | Normoxia | 18.15 | Cytotoxicity |

| SLC-0111 | PC3 | Normoxia | 8.71 | Cytotoxicity |

| SLC-0111 | HT-29 | Normoxia | 13.53 | Cytotoxicity |

| Acetazolamide | Caki-2 | Normoxia | - | Invasion Assay (74% inhibition) |

| Indisulam | HeLa | Normoxia | ~5 | Cell Viability (MTS) |

Data compiled from multiple sources.[2][8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Stopped-Flow Carbonic Anhydrase Activity Assay

This assay measures the inhibition of CO2 hydration catalyzed by a specific CA isoform.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (e.g., hCAIX, hCAII, hCAXII) are purified. The test compound (this compound) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Buffer: HEPES-Tris buffer (pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

-

Procedure:

-

The enzyme solution is mixed with varying concentrations of the inhibitor and incubated at a controlled temperature (e.g., 25°C).

-

This mixture is then rapidly mixed with a CO2-saturated solution in a stopped-flow spectrophotometer.

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation from CO2 hydration.

-

The initial rates of the reaction are calculated.

-

-

Data Analysis: The IC50 values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. Ki values are calculated using the Cheng-Prusoff equation.

Cell Viability and Proliferation Assays (MTT/MTS)

These colorimetric assays assess the effect of the inhibitor on cancer cell viability and proliferation.

-

Cell Lines: A panel of cancer cell lines with varying levels of CAIX expression (e.g., HeLa, MCF7, HT-29) is used.

-

Culture Conditions: Cells are cultured in appropriate media and under both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions to mimic the tumor microenvironment.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

The absorbance of the formazan is measured using a microplate reader.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.

-

Tumor Implantation: Human cancer cells (e.g., HeLa or HT-29) are subcutaneously injected into the flanks of the mice.

-

Treatment Protocol:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

This compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.

-

-

Efficacy Evaluation:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for CAIX expression and proliferation markers like Ki-67).

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical significance is determined using appropriate statistical tests.

Mandatory Visualizations

Signaling Pathway of CAIX in the Tumor Microenvironment

The following diagram illustrates the role of CAIX in regulating pH in the tumor microenvironment, a process targeted by this compound.

Caption: Mechanism of CAIX-mediated pH regulation in tumors and the point of intervention for this compound.

Experimental Workflow for In Vitro Screening of CAIX Inhibitors

This diagram outlines a typical workflow for the initial in vitro screening and characterization of potential CAIX inhibitors like this compound.

Caption: A streamlined workflow for the discovery and initial characterization of novel CAIX inhibitors.

References

- 1. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 2. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumorsâ - figshare - Figshare [figshare.com]

- 5. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of hCAIX-IN-5 (SLC-0111) in Modulating Tumor Microenvironment pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-5, also known as SLC-0111. It explores its mechanism of action, its profound effects on the tumor microenvironment (TME) pH, and the downstream consequences for cancer progression. This document synthesizes key preclinical and clinical findings, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The Acidic Tumor Microenvironment and the Role of CAIX

The tumor microenvironment is a complex and dynamic ecosystem characterized by regions of hypoxia (low oxygen) and acidosis (low pH). This acidic milieu, with an extracellular pH (pHe) often ranging from 6.5 to 6.9 compared to the normal physiological pH of 7.2-7.5, is a hallmark of solid tumors and a critical driver of malignancy.[1] It promotes tumor invasion, metastasis, immune evasion, and resistance to therapy.[2][3]

A key player in the establishment and maintenance of this acidic TME is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme highly overexpressed in a wide range of solid tumors.[4] Its expression is primarily driven by the hypoxia-inducible factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen.[5] CAIX catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺). This enzymatic activity at the cell surface leads to an accumulation of protons extracellularly, contributing to the acidic pHe, while the import of bicarbonate helps maintain a neutral or slightly alkaline intracellular pH (pHi), which is favorable for cancer cell survival and proliferation.[4][6]

Given its pivotal role in pH regulation and its tumor-specific expression, CAIX has emerged as a compelling therapeutic target. Selective inhibition of CAIX offers a promising strategy to disrupt the acidic TME and thereby attenuate tumor progression.

This compound (SLC-0111): A Potent and Selective CAIX Inhibitor

This compound, widely known in the scientific literature as SLC-0111 , is a ureido-substituted benzenesulfonamide that acts as a potent and selective small-molecule inhibitor of CAIX.[7] Preclinical studies have consistently demonstrated its ability to inhibit the enzymatic activity of CAIX, leading to a modulation of the tumor pH gradient.[4][8] SLC-0111 has progressed to Phase I clinical trials, where it has been found to be safe and well-tolerated in patients with advanced solid tumors.[9]

Quantitative Effects of this compound (SLC-0111) on Tumor pH

The primary mechanism by which SLC-0111 exerts its anti-tumor effects is through the inhibition of CAIX-mediated acidification of the TME. This leads to an increase in the extracellular pH and a concomitant decrease in the intracellular pH of cancer cells.

Impact on Extracellular pH (pHe)

Inhibition of CAIX by SLC-0111 reduces the catalytic conversion of CO₂ to protons and bicarbonate at the cell surface, thereby mitigating the acidification of the extracellular space.

| Cancer Model | Cell Line | Treatment | pHe Change | Reference |

| Glioblastoma | Patient-Derived Xenografts | SLC-0111 in combination with temozolomide | Alterations in cellular metabolism and pH were observed. | [10] |

| Breast Cancer | Not Specified | CAIX-expressing tumors vs. control | CAIX-expressing tumors had a 0.15 lower pH compared to control. | [11] |

Impact on Intracellular pH (pHi)

By preventing the generation of bicarbonate by CAIX, SLC-0111 can lead to a decrease in the intracellular pH of cancer cells, creating a less favorable environment for proliferation and survival.

| Cancer Model | Cell Line | Treatment | pHi Change | Reference |

| Glioblastoma | 1016 GBM PDX | SLC-0111 | Alterations in intracellular pH were measured using carboxy-SNARF-1. | [12] |

| Cervical Cancer | HeLa | Compound E (a sulphonamide CAIX inhibitor) | Dose-dependent decrease in intracellular pH. | [6] |

Experimental Protocols

A key technique for the in vivo measurement of extracellular pH in preclinical tumor models is ¹H Magnetic Resonance Spectroscopic Imaging (MRSI) using the pH-sensitive probe imidazolyl succinic acid (ISUCA) .[11][13]

Workflow for In Vivo Tumor pHe Measurement using ¹H MRSI with ISUCA

Workflow for in vivo pHe measurement.

Detailed Methodology for ¹H MRSI with ISUCA

A detailed protocol for ¹H MRSI is instrument and software-specific. However, a general outline is as follows:

-

Probe Preparation: Dissolve ISUCA in a physiologically compatible buffer and adjust the pH to ~7.4. The final concentration for injection is typically in the millimolar range.

-

Animal Handling: Anesthetize the tumor-bearing animal and maintain its body temperature. Position the animal in the MRI scanner such that the tumor is within the sensitive volume of the radiofrequency coil.

-

ISUCA Administration: Administer the prepared ISUCA solution, typically via tail vein injection.

-

MRSI Data Acquisition:

-

Acquire anatomical reference images (e.g., T2-weighted images) to localize the tumor.

-

Perform shimming to optimize the magnetic field homogeneity over the region of interest.

-

Use a spatially resolved spectroscopy sequence (e.g., PRESS or STEAM) to acquire a grid of spectra from the tumor. Key parameters to optimize include repetition time (TR), echo time (TE), number of averages, and spatial resolution.

-

-

Data Processing and Analysis:

-

The raw MRSI data is processed using specialized software. This includes Fourier transformation, phasing, and baseline correction of the spectra.

-

The chemical shift of the pH-sensitive peak of ISUCA is determined in each voxel.

-

A calibration curve, previously established by measuring the chemical shift of ISUCA in solutions of known pH, is used to convert the chemical shift map into a pH map of the tumor.[4]

-

Signaling Pathways and Downstream Effects of CAIX Inhibition

The inhibition of CAIX by SLC-0111 initiates a cascade of events that extend beyond simple pH modulation. By altering the tumor microenvironment, SLC-0111 influences key signaling pathways that govern tumor progression, metastasis, and immune response.

The Hypoxia-HIF-1α-CAIX Axis and its Interruption by SLC-0111

Inhibition of the HIF-1α-CAIX axis.

Downstream Consequences of CAIX Inhibition

The reversal of the acidic TME by SLC-0111 has pleiotropic effects on cancer cells and the surrounding stroma, including immune cells.

Downstream effects of CAIX inhibition.

-

Inhibition of Epithelial-Mesenchymal Transition (EMT) and Metastasis: The acidic TME is a known inducer of EMT, a process by which epithelial cancer cells acquire mesenchymal characteristics, enhancing their migratory and invasive potential.[2] By neutralizing the pHe, SLC-0111 can suppress EMT and consequently reduce tumor invasion and metastasis.[5]

-

Suppression of Cancer Stem Cell (CSC) Phenotype: Hypoxia and the associated acidosis are critical for the maintenance of cancer stem cell populations. CAIX expression has been linked to the enrichment of CSCs.[14] Inhibition of CAIX activity can disrupt the CSC niche and reduce the self-renewal capacity of these cells.[15]

-

Enhancement of Anti-Tumor Immunity: The acidic TME is highly immunosuppressive, impairing the function of cytotoxic T lymphocytes (CTLs) and promoting the activity of immunosuppressive cells. By increasing the pHe, SLC-0111 can restore T-cell function. Furthermore, there is emerging evidence that CAIX inhibition can lead to the downregulation of the immune checkpoint ligand PD-L1 on cancer cells, further reducing immune evasion.[16]

Conclusion

This compound (SLC-0111) is a promising therapeutic agent that targets a fundamental aspect of the tumor microenvironment – its acidity. By selectively inhibiting CAIX, SLC-0111 effectively modulates the pH of the TME, leading to a cascade of anti-tumor effects, including the suppression of invasion and metastasis, depletion of cancer stem cells, and enhancement of anti-tumor immunity. The continued investigation of SLC-0111, both as a monotherapy and in combination with other anti-cancer agents, holds significant potential for the development of novel and more effective cancer treatments. This technical guide provides a foundational understanding of the mechanism and effects of this important investigational drug.

References

- 1. Extracellular pH is a biomarker enabling detection of breast cancer and liver cancer using CEST MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX from cancer-associated fibroblasts drives epithelial-mesenchymal transition in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signalchem LifeScience [signalchemlifesciences.com]

- 5. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 8. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]

- 9. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]